6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Overview
Description
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is a bicyclic amidine compound known for its strong basicity and nucleophilicity. It is widely used as a non-nucleophilic base in organic synthesis due to its ability to deprotonate a wide range of substrates without participating in side reactions. This compound is particularly valuable in various catalytic processes and as a reagent in organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with dibutylamine. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran at elevated temperatures. The general procedure involves mixing 1,8-diazabicyclo[5.4.0]undec-7-ene with dibutylamine in a molar ratio of 1:1.2 and heating the mixture to 60-80°C for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and solvents, along with precise control of reaction parameters, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of chemical reactions, including:
Deprotonation Reactions: It acts as a strong base to deprotonate acidic substrates.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Catalytic Reactions: It serves as a catalyst in reactions such as the Baylis-Hillman reaction and Michael addition.
Common Reagents and Conditions
Deprotonation: Commonly used with substrates like alcohols, phenols, and carboxylic acids in solvents like tetrahydrofuran or dimethyl sulfoxide.
Nucleophilic Substitution: Reacts with alkyl halides or sulfonates under mild conditions.
Catalysis: Used in catalytic amounts in the presence of substrates and solvents suitable for the specific reaction.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in the Baylis-Hillman reaction, the product is typically an α,β-unsaturated carbonyl compound .
Scientific Research Applications
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene involves its strong basicity and nucleophilicity. It can deprotonate acidic substrates, generating nucleophilic anions that can participate in further reactions. In catalytic processes, it forms stabilized nucleophilic intermediates that facilitate the formation of new bonds. The compound’s ability to stabilize transition states and intermediates is key to its effectiveness as a catalyst .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A parent compound with similar basicity but without the dibutylamino group.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amidine with strong basicity, commonly used in similar applications.
1,5-Diazabicyclo[4.3.0]non-5-ene: A related compound with a different ring structure but similar reactivity.
Uniqueness
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is unique due to the presence of the dibutylamino group, which enhances its solubility and reactivity compared to its parent compound. This modification allows for greater versatility in various chemical reactions and applications.
Properties
IUPAC Name |
N,N-dibutyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3/c1-3-5-12-19(13-6-4-2)16-10-7-8-14-20-15-9-11-18-17(16)20/h16H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYTFDYDXZTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1CCCCN2C1=NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398147 | |
Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106847-76-1 | |
Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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